molecular formula C9H14N2O2 B1368480 3,9-Diazaspiro[5.5]undecane-2,4-dione CAS No. 24910-11-0

3,9-Diazaspiro[5.5]undecane-2,4-dione

Cat. No.: B1368480
CAS No.: 24910-11-0
M. Wt: 182.22 g/mol
InChI Key: ASZZHBXPMOVHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9-Diazaspiro[5.5]undecane-2,4-dione is a chemical compound with the molecular formula C9H14N2O2 . It has been reported to be a potent competitive γ-aminobutyric acid type A receptor (GABA A R) antagonist .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . The synthesis involves the replacement of the cyclic carbamate in a previously disclosed 1-oxa-3,9-diazaspiro[5.5]undecan-2-one template .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C9H14N2O2/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9/h10H,1-6H2,(H,11,12,13) .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 182.22 g/mol . It has a topological polar surface area of 58.2 Ų and a complexity of 226 . It has no rotatable bonds and has two hydrogen bond donors and three hydrogen bond acceptors .

Scientific Research Applications

CCR8 Antagonists

3,9-Diazaspiro[5.5]undecane derivatives have been identified as CCR8 antagonists, which are potentially useful in treating chemokine-mediated diseases. These compounds show promise specifically in respiratory diseases and are claimed to be effective in the treatment of asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Synthesis and Structural Analysis

Several 3,9-diazaspiro[5.5]undecane derivatives have been synthesized for various applications. Studies have explored their synthesis through reactions with barbituric acid and 2-thiobarbituric acid, confirming their structures through various analytical methods (Ahmed et al., 2012). Additionally, their crystal structures have been examined, revealing their conformation and hydrogen bonding patterns, which are crucial for understanding their potential applications (Todorov et al., 2009).

Potential in Treating Various Disorders

3,9-Diazaspiro[5.5]undecane-containing compounds have exhibited potential in treating a range of disorders, including obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders. Their bioactivity has been a subject of significant interest, particularly in the synthesis of compounds that are ring-fused with arenes and heteroarenes and/or contain a carbonyl group at position 2 (Blanco‐Ania et al., 2017).

Electrochemistry in Non-Aqueous Media

Studies have also been conducted on the electrochemistry of 1-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones in non-aqueous media, leading to insights into their redox behavior. This research is essential for understanding the chemical properties of these compounds and their potential applications in various fields (Abou-Elenien et al., 1991).

Photophysical Studies and Synthesis

Photophysical studies and solvatochromic analysis have been performed on diazaspiro compounds, offering insights into their behavior in different solvents. These studies are crucial for applications where solvent interactions play a significant role, and they contribute to the understanding of the compounds' properties (Aggarwal & Khurana, 2015).

Mechanism of Action

3,9-Diazaspiro[5.5]undecane-2,4-dione has been reported to act as a potent competitive antagonist at the γ-aminobutyric acid type A receptor (GABA A R), which suggests that it may interfere with GABAergic neurotransmission .

Biochemical Analysis

Biochemical Properties

3,9-Diazaspiro[5.5]undecane-2,4-dione plays a significant role in biochemical reactions, particularly as a competitive antagonist of γ-aminobutyric acid type A receptors (GABAAR) . This interaction is crucial as it influences the inhibitory neurotransmission in the central nervous system. The compound’s interaction with GABAAR involves binding to the receptor sites, thereby inhibiting the receptor’s activity. This inhibition can modulate various physiological processes, including neuronal excitability and synaptic transmission.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By acting as a GABAAR antagonist, this compound can alter the signaling pathways that depend on GABAergic transmission. This alteration can lead to changes in gene expression patterns, affecting the synthesis of proteins involved in cellular metabolism and other critical functions . Additionally, the compound’s impact on cellular metabolism can influence energy production and utilization within cells.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, particularly GABAAR. The compound binds to the receptor’s active sites, preventing the binding of γ-aminobutyric acid (GABA) and thereby inhibiting the receptor’s function . This inhibition can lead to a decrease in chloride ion influx into neurons, reducing neuronal inhibition and potentially increasing neuronal excitability. Furthermore, this compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in gene transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound exhibits low cellular membrane permeability, which can affect its bioavailability and efficacy over extended periods . Additionally, long-term exposure to the compound may lead to adaptive changes in cellular function, including alterations in receptor expression and signaling pathways.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects by modulating GABAergic transmission and influencing neuronal activity. At higher doses, this compound may induce toxic or adverse effects, including neurotoxicity and disruptions in normal physiological processes . Threshold effects observed in animal studies highlight the importance of precise dosage control to achieve desired outcomes while minimizing potential risks.

Metabolic Pathways

This compound is involved in specific metabolic pathways that determine its biotransformation and elimination. The compound interacts with various enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and the levels of metabolites within cells . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential interactions with other biochemical compounds.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its bioavailability and efficacy, influencing its overall biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biological effects.

Properties

IUPAC Name

3,9-diazaspiro[5.5]undecane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c12-7-5-9(6-8(13)11-7)1-3-10-4-2-9/h10H,1-6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZZHBXPMOVHCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70640795
Record name 3,9-Diazaspiro[5.5]undecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24910-11-0
Record name 3,9-Diazaspiro[5.5]undecane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70640795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Palladium hydroxide (20% on carbon; 100 mg) and acetic acid (250 μL) were added to a solution of 9-benzyl-3,9-diazaspiro[5.5]undecane-2,4-dione (0.38 g, 1.40 mmol) in ethanol (5 mL). The reaction vessel was evacuated and back-filled with nitrogen (3×), then back-filled with hydrogen (1 atm). After 18 h, the mixture was filtered and concentrated to give the acetate salt of the title compound (220 mg). MS 183.1 (M+1).
Quantity
250 μL
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,9-Diazaspiro[5.5]undecane-2,4-dione
Reactant of Route 2
3,9-Diazaspiro[5.5]undecane-2,4-dione
Reactant of Route 3
3,9-Diazaspiro[5.5]undecane-2,4-dione
Reactant of Route 4
3,9-Diazaspiro[5.5]undecane-2,4-dione
Reactant of Route 5
3,9-Diazaspiro[5.5]undecane-2,4-dione
Reactant of Route 6
3,9-Diazaspiro[5.5]undecane-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.